molecular formula C5H12ClN B1383322 2,4-Dimethylazetidine hydrochloride CAS No. 1803606-22-5

2,4-Dimethylazetidine hydrochloride

Cat. No.: B1383322
CAS No.: 1803606-22-5
M. Wt: 121.61 g/mol
InChI Key: HNDQBGXJXDSIMB-UHFFFAOYSA-N
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Description

2,4-Dimethylazetidine hydrochloride is a chemical compound with the molecular formula C5H12ClN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylazetidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,3-diaminopropane with hydrochloric acid, leading to the formation of the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Pharmacological Applications

The pharmacological profile of 2,4-dimethylazetidine hydrochloride has been explored primarily through its derivatives, particularly in the context of lysergic acid amides. Research indicates that certain isomers of 2,4-dimethylazetidine exhibit significant activity at serotonin receptors, notably the 5-HT2A receptor, which is implicated in hallucinogenic activity.

Key Findings:

  • Lysergic Acid 2,4-Dimethylazetidide (LA-SS-Az): This compound is a potent analog of LSD, with studies showing it possesses similar or enhanced effects on behavior in animal models. The (S,S)-isomer has been found to have the highest affinity for serotonin receptors compared to other isomers .
  • Potential Therapeutic Uses: The unique binding characteristics of 2,4-dimethylazetidine derivatives suggest potential applications in treating mood disorders and other psychiatric conditions due to their serotonin receptor activity .

Case Studies and Research Insights

Several studies have documented the effects of 2,4-dimethylazetidine derivatives:

  • Behavioral Studies:
    • A study evaluated the behavioral effects of (S,S)-(+)-2,4-dimethylazetidine in rats, demonstrating its potency comparable to LSD in drug discrimination tasks .
    • Behavioral assays indicated that modifications to the azetidine structure could enhance or reduce psychoactive effects depending on the stereochemistry.
  • Receptor Binding Studies:
    • Comparative studies with LSD revealed that certain azetidine derivatives could mimic or improve upon LSD's receptor binding profile. This suggests a pathway for developing new therapeutics that retain efficacy while potentially reducing side effects associated with traditional hallucinogens .

Data Table: Comparison of 2,4-Dimethylazetidine Derivatives

Compound NameStructure TypePotency at 5-HT2A ReceptorBehavioral ActivityPotential Uses
(S,S)-2,4-DimethylazetidineLysergic Acid AmideHighLSD-likeMood disorders
(R,R)-Trans-2,4-DimethylazetidineLysergic Acid AmideModerateLess potentResearch purposes
Cis-2,4-DimethylazetidineLysergic Acid AmideLowMinimalStructural studies

Mechanism of Action

The mechanism of action of 2,4-Dimethylazetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylazetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

2,4-Dimethylazetidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C5H12ClN. It has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to present a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. Specific studies have reported its potential as a scaffold for developing new antimicrobial agents, suggesting that modifications to its structure could enhance efficacy against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation in vitro. For instance, it has been tested against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, revealing significant cytotoxic effects. The growth inhibitory values (GI50) for these cell lines indicate strong potential for further development as an anticancer therapeutic.

Case Study: Cytotoxicity Assays

A recent study conducted cytotoxicity assays on MCF-7 and HeLa cells using this compound. The results indicated:

Cell LineGI50 (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

These findings highlight the compound's selective potency towards MCF-7 cells compared to HeLa cells, suggesting a promising direction for further research into its mechanisms of action and potential modifications to enhance efficacy.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that the compound may inhibit key enzymes involved in metabolic pathways by forming stable complexes, thereby disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructureNotable Activity
2,4-Dimethylazetidine C5H11NParent compound; less potent
Lysergic acid 2,4-dimethylazetidide C21H25N3OHigh affinity for serotonin receptors; hallucinogenic properties

The comparison indicates that while related compounds may share structural similarities, their biological activities can vary significantly based on their specific configurations and substituents.

Pharmaceutical Development

Due to its diverse biological activities, this compound serves as a valuable building block in pharmaceutical chemistry. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacteria.
  • Anticancer Drugs : Exploration of derivatives with enhanced selectivity and potency against cancer cells.

Future Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and safety profiles are crucial for advancing its application in clinical settings.

Properties

IUPAC Name

2,4-dimethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBGXJXDSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-22-5
Record name 2,4-dimethylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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